molecular formula C21H20F3N3O3S B2570685 3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 626221-70-3

3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2570685
CAS No.: 626221-70-3
M. Wt: 451.46
InChI Key: RQKOABBNVVHXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a potent and selective chemical probe identified for the study of cyclin G associated kinase (GAK) . Its primary research value lies in its ability to inhibit GAK with high potency , which is a key regulator of clathrin-mediated endocytosis and a potential host factor for viral infection. Researchers utilize this compound to investigate the role of GAK in pathways such as the replication cycle of viruses like Dengue and Hepatitis C , providing a tool to dissect the complex interplay between host kinases and viral pathogenesis. By potently disrupting GAK function, this carboxamide derivative enables the exploration of novel therapeutic strategies that target host-cell machinery, offering a promising approach for developing broad-spectrum antiviral agents. Its specific mechanism involves competing with ATP for binding to the kinase domain of GAK, thereby blocking its phosphorylation activity and subsequent downstream signaling events crucial for viral entry and assembly.

Properties

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-29-10-7-8-13(14(9-10)30-2)26-19(28)18-17(25)15-16(21(22,23)24)11-5-3-4-6-12(11)27-20(15)31-18/h7-9H,3-6,25H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKOABBNVVHXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and implications for drug development.

  • Molecular Formula : C21H20F3N3O3S
  • Molecular Weight : 451.47 g/mol
  • CAS Number : 626221-70-3

The compound primarily exhibits cholinesterase inhibitory activity, which is significant for treating neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enhances acetylcholine levels in the brain, improving cognitive function.

Inhibition Potency

Recent studies have shown that derivatives of this compound demonstrate:

  • AChE IC50 : 0.131 µM (five times more potent than tacrine)
  • BChE IC50 : 0.068 µM

These values indicate a strong potential for these compounds in managing AD by preventing the breakdown of acetylcholine and potentially blocking amyloid-beta aggregation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectReference
Cholinesterase InhibitionSignificant inhibition of AChE and BChE
Antioxidant ActivityLow antioxidant properties noted
Neuroprotective EffectsPotential to prevent Aβ aggregation
ADMET ProfileGood intestinal absorption; medium blood-brain barrier permeability; medium cardiac toxicity risk

Case Studies

  • Cognitive Enhancement in Animal Models :
    • In a rat model study, compounds similar to this compound were shown to improve hippocampal-dependent working memory. This suggests that cholinesterase inhibitors can enhance cognitive functions in models of AD .
  • Molecular Docking Studies :
    • Molecular docking analyses revealed that the compound binds effectively to both the catalytic active site and the peripheral anionic site of AChE. This dual binding capability is crucial for its mechanism as it not only inhibits enzyme activity but also prevents amyloid aggregation associated with AD pathology .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Compounds with similar structures have been shown to exhibit promising anti-Aβ self-assembly properties alongside their cholinesterase inhibition capabilities.
  • The structure-activity relationship (SAR) indicates that variations in the aliphatic ring size and functional groups significantly affect inhibitory potency against cholinesterases .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Anti-Plasmodial Activity : Compounds like KuSaSch105 (17d) (4-chlorophenyl, phenyl) and KuSaSch032 (9f) (2-chlorophenyl, 3-methylphenyl) exhibit potent antiplasmodial activity (IC₅₀: 0.12–0.34 µM), suggesting that lipophilic substituents (e.g., chloro, methyl) enhance binding to parasitic targets .
  • Cytotoxicity : Compound 1 (3-chloro-2-methylphenyl, 5-oxo) demonstrates significant cytotoxicity against ovarian cancer cells (IC₅₀ < 5 µM), attributed to its halogenated aryl group and ketone functionality, which may induce apoptosis .

Physicochemical Considerations

  • Solubility : The 2,4-dimethoxy groups in the target compound may increase aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in KuSaSch105), though this could reduce membrane permeability .
  • Molecular Weight : The target compound (~452 g/mol) and STL006038 (405.4 g/mol) fall within acceptable ranges for drug-likeness, while smaller derivatives like the 4-fluorophenyl analogue (341.4 g/mol) may exhibit better bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.